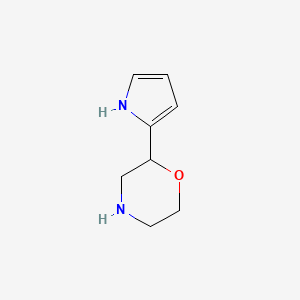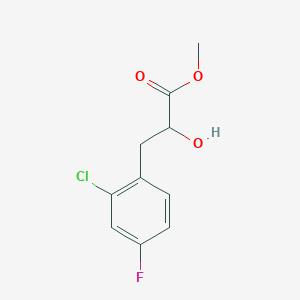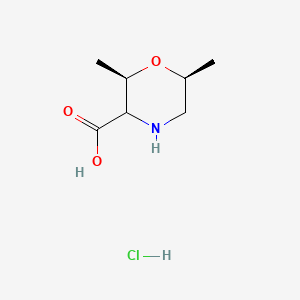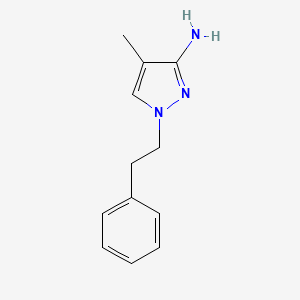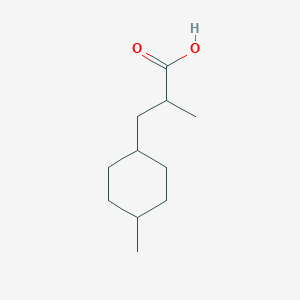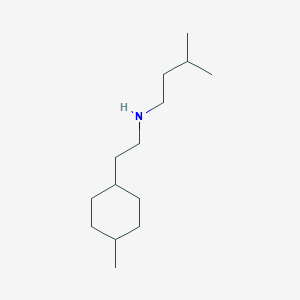
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to a cyclohexyl ring, which is further connected to an ethyl chain and a butan-1-amine group. The molecular formula of this compound is C14H29N, and it has a molecular weight of 211.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 4-methylcyclohexyl ethyl ketone through the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride.
Reduction of the Ketone: The ketone group in the intermediate is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The final step involves the conversion of the alcohol to the desired amine through a nucleophilic substitution reaction with butan-1-amine in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps remain similar to the synthetic routes described above, but with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, palladium on carbon (Pd/C)
Major Products
Oxidation: Nitro compounds, amides
Reduction: Secondary amines, tertiary amines
Substitution: Quaternary ammonium salts
Applications De Recherche Scientifique
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is unique due to its complex structure, which includes a cyclohexyl ring, an ethyl chain, and a butan-1-amine group. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H29N |
|---|---|
Poids moléculaire |
211.39 g/mol |
Nom IUPAC |
3-methyl-N-[2-(4-methylcyclohexyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H29N/c1-12(2)8-10-15-11-9-14-6-4-13(3)5-7-14/h12-15H,4-11H2,1-3H3 |
Clé InChI |
VVWHXLUIODVMJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCNCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
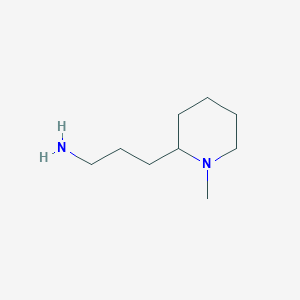
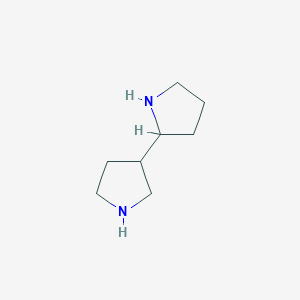
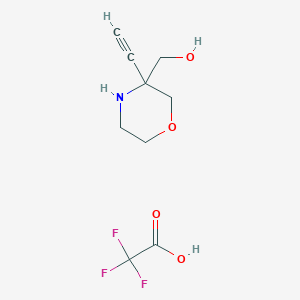
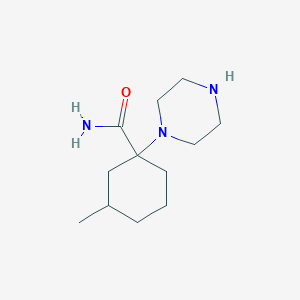
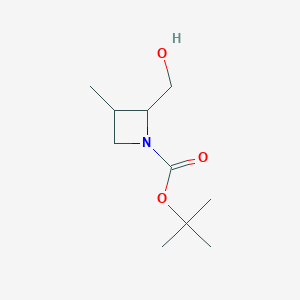
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
